molecular formula C22H21N3O2 B305867 (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Cat. No. B305867
M. Wt: 359.4 g/mol
InChI Key: IKOOVYSHKYEDJQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce the size of tumors. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potential use in cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is in the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential use of this compound in other areas, such as anti-inflammatory and antioxidant therapies. Finally, future research may focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 4-methylbenzylamine in the presence of an acid catalyst. The resulting product is then treated with phosgene to form the imidazolidine-2,4-dione ring.

Scientific Research Applications

(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties, and it may be effective in the treatment of various types of cancer.

properties

Product Name

(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

(5E)-5-[(1-ethylindol-3-yl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C22H21N3O2/c1-3-24-14-17(18-6-4-5-7-20(18)24)12-19-21(26)25(22(27)23-19)13-16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,23,27)/b19-12+

InChI Key

IKOOVYSHKYEDJQ-XDHOZWIPSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.